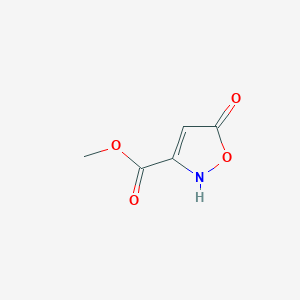

Methyl 5-hydroxyisoxazole-3-carboxylate

Description

The Isoxazole (B147169) Core: Fundamental Structural and Electronic Properties

The presence of the N-O bond is a defining feature of the isoxazole ring. This bond is relatively weak and susceptible to cleavage under various conditions, such as UV irradiation or reductive methods. wikipedia.org This characteristic is not a liability but a key feature that chemists exploit for synthetic transformations, allowing the isoxazole to act as a masked form of other functional groups. ijpcbs.com The ring's aromaticity is influenced by these heteroatoms, making it less aromatic than other five-membered heterocycles. chemicalbook.com This reduced aromaticity contributes to its susceptibility to ring-opening reactions, a cornerstone of its synthetic utility.

Table 1: Physicochemical Properties of Methyl 3-hydroxyisoxazole-5-carboxylate

| Property | Value |

|---|---|

| CAS Number | 10068-07-2 |

| Molecular Formula | C₅H₅NO₄ |

| Molecular Weight | 143.10 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 160-166 °C |

| IUPAC Name | methyl 3-hydroxy-1,2-oxazole-5-carboxylate |

Data sourced from multiple references. chemimpex.comchemicalbook.comsigmaaldrich.comnih.gov

Methyl 3-Hydroxyisoxazole-5-carboxylate as a Pivotal Synthetic Intermediate

Methyl 3-hydroxyisoxazole-5-carboxylate is a versatile and valuable building block in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals. chemimpex.com Its structure contains multiple reactive sites, allowing for diverse chemical modifications. The compound serves as a key intermediate in the synthesis of a wide range of more complex molecules. chemimpex.comchemicalbook.com

One of the primary synthetic routes to this compound is through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. wikipedia.org A modern, scalable synthesis involves the bromination of dimethyl fumarate (B1241708) followed by condensation with hydroxyurea. acs.org

The utility of Methyl 3-hydroxyisoxazole-5-carboxylate stems from its ability to undergo various transformations:

N- and O-Alkylation: The hydroxyl group can be alkylated to produce different ethers, a common step in modifying the compound's properties. For example, it can be methylated using methyl iodide (CH₃I) to form methyl 3-methoxyisoxazole-5-carboxylate. nih.gov

Ring-Position Reactivity: The C4 position of the ring is susceptible to electrophilic substitution, such as nitration. nih.gov

Precursor to Other Molecules: It has been utilized in the enantioselective synthesis of key precursors for tetracycline (B611298) antibiotics and in the preparation of N-amidinopiperidine compounds. chemicalbook.comchemdad.com

Ring-Opening Reactions: The isoxazole ring can be opened to reveal other functionalities. This is perhaps its most powerful application, where the isoxazole moiety serves as a stable precursor to structures like β-aminoacrylates or 1,3-dicarbonyl compounds. ijpcbs.com

Table 2: Selected Synthetic Applications

| Reactant | Reagents | Product Type |

|---|---|---|

| Methyl 3-hydroxyisoxazole-5-carboxylate | 1. K₂CO₃, 2. CH₃I | Methyl 3-methoxyisoxazole-5-carboxylate |

| Methyl 3-methoxyisoxazole-5-carboxylate | Tetramethylammonium nitrate, Triflic anhydride | Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate |

Data sourced from reference nih.gov.

Historical Development of Isoxazole Derivatives in Academic Research

The history of isoxazole chemistry dates back to the late 19th century. Ludwig Claisen is credited with a significant early contribution in 1891, demonstrating the synthesis of isoxazoles from the reaction of β-diketones with hydroxylamine (B1172632). wikisource.org This work laid the foundation for understanding the formation of this heterocyclic ring.

A major advancement in isoxazole synthesis came from the work of Quilico in the 1930s and 1940s, who extensively studied the synthesis of the ring system from nitrile oxides and unsaturated compounds, a method that remains fundamental today. ijpcbs.com The development of 1,3-dipolar cycloaddition reactions, notably by Rolf Huisgen, further broadened the scope and accessibility of isoxazole derivatives.

Throughout the 20th and into the 21st century, the isoxazole scaffold has been recognized for its broad utility. Researchers in medicinal chemistry have found it to be a valuable pharmacophore, and it forms the core of numerous commercial drugs, including certain antibiotics, anti-inflammatory agents, and CNS-active agents. nih.govwikipedia.org Its derivatives are also used in agriculture as effective herbicides and fungicides. ijpcbs.comchemimpex.com The continuous development of new synthetic methods and the exploration of isoxazole derivatives in materials science and drug discovery highlight the enduring importance of this heterocyclic system in academic and industrial research. rsc.org

Contemporary Direct Synthesis Approaches

Direct synthesis methods offer an efficient route to the isoxazole core by constructing the ring from linear starting materials in a limited number of steps. These approaches are often favored in industrial applications for their potential scalability and cost-effectiveness.

A prominent strategy involves the bromination of a four-carbon backbone followed by condensation with a reagent that provides the requisite nitrogen and oxygen atoms to form the isoxazole ring.

A highly efficient and scalable method for preparing Methyl 3-hydroxyisoxazole-5-carboxylate involves the bromination of dimethyl fumarate using photoflow technology, followed by a condensation reaction with hydroxyurea. acs.orgacs.org This process has been successfully implemented on a kilogram scale. acs.org

The initial step utilizes a photoflow reactor for the bromination of dimethyl fumarate. This continuous-flow method offers significant advantages over traditional batch processes, including enhanced safety, better process control, and improved reaction efficiency. The subsequent condensation of the resulting dibrominated intermediate with hydroxyurea in the presence of a base yields the target isoxazole. acs.orgacs.org This two-step process has been reported to produce the final product on a scale exceeding 120 kg with a 66% yield. acs.org

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1 | Dimethyl Fumarate | Bromine, Photoflow Reactor | Dibrominated Intermediate | - | acs.orgacs.org |

| 2 | Dibrominated Intermediate | Hydroxyurea, Base | Methyl 3-hydroxyisoxazole-5-carboxylate | 66% (overall) | acs.org |

An alternative to photoflow catalysis is the use of radical initiators to facilitate the bromination of dimethyl maleate or its trans-isomer, dimethyl fumarate. One established method employs azobisisobutyronitrile (AIBN) as a catalyst for the radical bromination under visible light irradiation. acs.org This reaction effectively converts dimethyl maleate into the corresponding dibrominated product, which serves as the direct precursor for the subsequent cyclization with hydroxyurea. acs.org This radical bromination step has been shown to be highly effective, achieving a 92% yield in the production of the dibrominated intermediate on a large scale. acs.org

| Starting Material | Catalyst | Conditions | Product | Yield | Reference |

| Dimethyl Maleate | AIBN | Visible Light | Dibrominated Product | 92% | acs.org |

Cyclization strategies are fundamental to heterocyclic chemistry and provide a versatile means of constructing the isoxazole ring from various precursors. These methods often involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a source of hydroxylamine.

A well-established regioselective method for synthesizing isoxazole esters involves a two-step process starting from methylketones. nih.gov The first step is a Claisen-type condensation between a methylketone (such as various acetophenones) and an oxalate ester, like diethyl oxalate, in the presence of a base like sodium ethoxide. nih.gov This reaction forms a 4-aryl-2,4-dioxobutanoate intermediate.

In the second step, this intermediate is reacted with hydroxylamine hydrochloride. The cyclization occurs upon heating, typically in a solvent like ethanol, to yield the 3-carboxy-5-substituted isoxazole. nih.gov This pathway allows for the introduction of various substituents at the 5-position of the isoxazole ring, depending on the choice of the initial methylketone. nih.gov

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

| 1 (Condensation) | Acetophenones, Diethyl Oxalate | Sodium Ethoxide | 4-Aryl-2,4-dioxobutanoate | nih.gov |

| 2 (Cyclization) | 4-Aryl-2,4-dioxobutanoate, Hydroxylamine Hydrochloride | Refluxing Ethanol | Isoxazole-3-carboxylate Ester | nih.gov |

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is one of the most widely used and versatile methods for synthesizing isoxazoles and isoxazolines. nih.govbeilstein-journals.org Nitrile oxides are highly reactive 1,3-dipoles that are typically generated in situ from various precursors to avoid their dimerization. nih.govmdpi.com

Common methods for generating nitrile oxides include:

Dehydrohalogenation of hydroximoyl chlorides: This is a classic method where a base is used to eliminate hydrogen chloride. nih.gov

Oxidation of aldoximes: A variety of oxidizing agents, such as sodium hypochlorite, can be used to convert aldoximes into nitrile oxides. nih.govrsc.org

Dehydration of nitroalkanes: Reagents like phenyl isocyanate can be employed to dehydrate primary nitroalkanes to form nitrile oxides. nih.gov

Once generated, the nitrile oxide rapidly undergoes cycloaddition with a dipolarophile. For the synthesis of isoxazoles, an alkyne is used as the dipolarophile. mdpi.com The regioselectivity of the cycloaddition is a key consideration in this synthetic strategy. Oxime intermediates are central to this process, as they are the direct precursors to nitrile oxides via oxidation. rsc.orgorganic-chemistry.org The reaction of an oxime with an oxidizing agent generates the transient nitrile oxide, which is then trapped by an alkyne to form the isoxazole ring. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-oxo-2H-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c1-9-5(8)3-2-4(7)10-6-3/h2,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEXRLOUCKPOQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)ON1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 3 Hydroxyisoxazole 5 Carboxylate

The development of robust and scalable synthetic routes is paramount for the industrial application of key chemical intermediates. This section details the process development and optimization efforts toward the large-scale production of Methyl 3-hydroxyisoxazole-5-carboxylate, a crucial building block in the synthesis of more complex molecules. acs.orgchemimpex.com

**2.2. Process Development and Optimization for Scalable Production

The transition from laboratory-scale synthesis to industrial production necessitates a focus on safety, efficiency, and scalability. Research efforts have been directed at establishing a manufacturing route capable of producing Methyl 3-hydroxyisoxazole-5-carboxylate on a kilogram scale while ensuring high yield and purity. acs.orgacs.org

A significant advancement in the production of Methyl 3-hydroxyisoxazole-5-carboxylate has been the development of a two-step process suitable for manufacturing at a scale exceeding 120 kg. acs.org The established route commences with dimethyl fumarate (B1241708) as the starting material. acs.orgacs.org

The initial and critical step involves the bromination of dimethyl fumarate. acs.org To enhance safety and control on a large scale, this reaction is performed under photoflow conditions. acs.orgacs.org This method allows for precise control over reaction parameters and minimizes risks associated with batch processing. The bromination yields an intermediate dibrominated product. acs.org

The second step is a condensation reaction of the dibrominated intermediate with hydroxyurea to form the isoxazole (B147169) ring, yielding the final product, Methyl 3-hydroxyisoxazole-5-carboxylate. acs.orgacs.org This kilogram-scale campaign has successfully demonstrated the scalability of this new manufacturing route. acs.orgfigshare.com A previously reported process utilized dimethyl maleate, the cis-isomer of dimethyl fumarate, and employed an azobisisobutyronitrile (AIBN)-catalyzed radical bromination under visible light, which produced the dibrominated product in 92% yield on a 398 kg scale. acs.org The entire process has been carefully assessed for safety, particularly concerning the thermal decomposition energy of the isoxazole heterocycle. acs.orgfigshare.com

Table 1: Kilogram-Scale Manufacturing Route Summary

| Step | Reaction | Starting Materials | Key Conditions | Scale |

|---|---|---|---|---|

| 1 | Bromination | Dimethyl fumarate | Photoflow conditions | >120 kg acs.org |

To maximize the efficiency of the kilogram-scale synthesis, reaction conditions were systematically optimized. Following the condensation step, the reaction mixture is stirred for 16 hours at an internal temperature of 25 °C to ensure the reaction reaches full conversion. acs.org

A key aspect of the optimization is the workup and purification procedure. The process involves a solvent switch to methyl tert-butyl ether (MTBE), which facilitates an acidic aqueous workup using 3 M aqueous hydrochloric acid to effectively remove any excess reagents. acs.org A subsequent and final solvent exchange from MTBE to water is performed, which induces the crystallization of the product. acs.org

This optimized protocol has demonstrated superior results compared to previously reported procedures. acs.org The implementation of these conditions has consistently afforded Methyl 3-hydroxyisoxazole-5-carboxylate in a 75% yield with a high purity of 99.8% w/w, as determined by ¹H NMR assay. acs.org

Table 2: Optimized Reaction and Purification Parameters

| Parameter | Condition | Purpose | Outcome |

|---|---|---|---|

| Reaction Time | 16 hours at 25 °C | Achieve full conversion | - |

| Workup Solvent | Methyl tert-butyl ether (MTBE) | Enable phase split for aqueous workup | - |

| Aqueous Wash | 3 M aqueous HCl | Remove excess reagents | High purity product |

| Crystallization | Solvent exchange to water | Induce product precipitation | Isolation of pure solid |

| Result | | | 75% Yield, 99.8% Purity acs.org |

Reactivity and Derivatization Strategies of Methyl 3 Hydroxyisoxazole 5 Carboxylate

Alkylation Chemistry

The alkylation of methyl 3-hydroxyisoxazole-5-carboxylate is a key strategy for its derivatization. The presence of two potential nucleophilic sites—the ring nitrogen (N2) and the exocyclic oxygen (O3)—after deprotonation leads to the possibility of forming either N-alkylated or O-alkylated products. The regiochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the alkylating agent employed.

Regioselective O-Alkylation versus N-Alkylation Mechanisms

The control of N- versus O-alkylation is a classic challenge in the synthesis of heterocyclic compounds. sigmaaldrich.comnih.gov The anion of methyl 3-hydroxyisoxazole-5-carboxylate is an ambident nucleophile, meaning it has two distinct reactive sites. The outcome of an alkylation reaction is governed by a combination of factors, including the hardness or softness of the electrophile (alkylating agent) and the nucleophilic sites, the nature of the counter-ion (cation), and the solvent.

According to Hard and Soft Acids and Bases (HSAB) theory, hard electrophiles tend to react with hard nucleophiles, while soft electrophiles favor soft nucleophiles. researchgate.net The oxygen atom is a "harder" nucleophilic center compared to the "softer" nitrogen atom. researchgate.net Therefore, alkylating agents with "hard" leaving groups, such as sulfates, are predicted to favor O-alkylation. Conversely, agents with "soft" leaving groups, like iodide, would be expected to favor N-alkylation. researchgate.net

However, steric hindrance and the choice of base and solvent can significantly influence or even reverse this selectivity. For instance, the use of different bases (e.g., NaH, K₂CO₃) and solvents (e.g., DMF, THF) can affect the degree of ion pairing between the deprotonated isoxazole (B147169) and the cation. nih.gov A tightly associated ion pair can sterically hinder one of the nucleophilic sites, directing the alkylating agent to the other. In polar aprotic solvents like DMF, the cation is well-solvated, leading to a "freer" anion and allowing the inherent reactivity of the nucleophilic sites to dominate.

Differential Reactivity with Various Alkylating Agents (e.g., Benzyl Bromide, Benzhydryl Bromide, Allyl Bromide, Methyl Iodide, Diazomethane)

The choice of alkylating agent is critical in determining the structure of the final product. Different agents exhibit distinct reactivity profiles with methyl 3-hydroxyisoxazole-5-carboxylate.

Methyl Iodide : The reaction of methyl 3-hydroxyisoxazole-5-carboxylate with methyl iodide in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) leads to the exclusive formation of the O-alkylated product, methyl 3-methoxyisoxazole-5-carboxylate. nih.gov This outcome demonstrates a clear preference for O-methylation under these specific conditions.

Benzyl Bromide and Benzhydryl Bromide : While direct studies on the benzylation of methyl 3-hydroxyisoxazole-5-carboxylate are not extensively detailed, analogous reactions with similar N-hydroxy heterocyclic systems provide strong evidence for the expected outcome. The O-benzylation of N-hydroxy compounds, such as N-hydroxyurethane, proceeds efficiently with benzyl halides in the presence of a base to yield the corresponding O-benzyl derivatives. researchgate.netresearchgate.net This suggests that benzyl bromide and the sterically bulkier benzhydryl bromide would predominantly yield O-protected products. The reaction of various hydroxy-heterocycles with benzyl halides under basic conditions selectively forms O-alkoxy derivatives. nih.govresearchgate.net

Allyl Bromide : Similar to benzylation, the allylation of the hydroxyisoxazole is expected to favor the oxygen atom. General procedures for the O-allylation of phenolic compounds involve reacting the substrate with allyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent. rsc.org Transition-metal-catalyzed O-allylic substitution is also a known method for hydroxylamine-containing structures. organic-chemistry.org

Diazomethane : Diazomethane is a highly reactive methylating agent known for converting carboxylic acids to methyl esters. nih.govlibretexts.org It also readily reacts with other acidic protons, such as those of phenols and enols. wordpress.com The hydroxy group of methyl 3-hydroxyisoxazole-5-carboxylate is sufficiently acidic to be protonated by diazomethane. The mechanism involves an initial acid-base reaction, followed by a subsequent Sₙ2 reaction where the isoxazole's oxygen atom acts as the nucleophile, attacking the protonated diazomethane to yield the O-methylated product and nitrogen gas. libretexts.org

Table 1: Reactivity of Methyl 3-hydroxyisoxazole-5-carboxylate with Alkylating Agents

| Alkylating Agent | Common Conditions | Predominant Product |

|---|---|---|

| Methyl Iodide | K₂CO₃, DMF | O-Alkylation |

| Benzyl Bromide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | O-Alkylation (Expected) |

| Allyl Bromide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | O-Alkylation (Expected) |

| Diazomethane | Ethereal solution | O-Alkylation |

Synthesis of O-Protected Isoxazole Derivatives

The synthesis of O-protected derivatives is a common strategy to modify the compound's properties or to prevent unwanted side reactions during subsequent synthetic steps. Based on the reactivity patterns described above, several methods can be employed to generate O-protected derivatives of methyl 3-hydroxyisoxazole-5-carboxylate. A standard and effective method is the reaction with methyl iodide and potassium carbonate in DMF, which provides a high yield of methyl 3-methoxyisoxazole-5-carboxylate. nih.gov This O-methylated product serves as an important intermediate for further functionalization. nih.gov Similarly, using benzyl bromide or allyl bromide under basic conditions is a reliable strategy for introducing O-benzyl or O-allyl protecting groups, respectively.

Formation of N-Substituted Isoxazolinone through Specific Methoxymethylation Pathways

In a notable exception to the general preference for O-alkylation, the use of specific alkylating agents can selectively target the ring nitrogen. The methoxymethylation of 3-isoxazolols has been shown to produce the N-substituted isoxazolinone derivative exclusively. This reaction highlights the nuanced control that can be exerted over the regioselectivity. The formation of the N-substituted product indicates that under certain conditions, the nitrogen atom becomes the more reactive nucleophile, leading to a product derived from the 3-isoxazolin-5-one tautomer.

Carboxylic Acid Ester Functional Group Transformations

The methyl ester group at the C5 position of the isoxazole ring provides a handle for another class of chemical modifications, most notably hydrolysis to the corresponding carboxylic acid.

Hydrolysis to 3-Hydroxyisoxazole-5-carboxylic Acid

The conversion of the methyl ester to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved through either acidic or basic hydrolysis (saponification).

Under basic conditions, a hydroxide source such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a water/alcohol solvent mixture attacks the electrophilic carbonyl carbon of the ester. This tetrahedral intermediate then collapses, expelling the methoxide ion and forming the carboxylic acid, which is immediately deprotonated by the basic conditions to yield the carboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to give the final 3-hydroxyisoxazole-5-carboxylic acid. While specific conditions for this exact molecule are not widely published, the hydrolysis of a similar compound, isopropyl 3-phenylisoxazole-5-carboxylate, is a known procedure, indicating the feasibility of this standard reaction. nih.gov

Ester Reduction to Carbaldehyde Derivatives (e.g., 3-O-Protected 3-Hydroxyisoxazole-5-carbaldehydes)

The selective reduction of the ester moiety in Methyl 3-hydroxyisoxazole-5-carboxylate to a carbaldehyde is a key transformation for introducing further molecular complexity. Direct reduction of the ester in the presence of the acidic 3-hydroxyl group can be challenging. Therefore, a common strategy involves the protection of the hydroxyl group prior to reduction.

A typical procedure involves the O-alkylation of the 3-hydroxyl group. For instance, reacting Methyl 3-hydroxyisoxazole-5-carboxylate with an alkylating agent like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) yields the 3-O-methylated derivative, Methyl 3-methoxyisoxazole-5-carboxylate. nih.gov This protected intermediate can then be selectively reduced to the corresponding aldehyde, 3-methoxyisoxazole-5-carbaldehyde. While specific conditions for this exact reduction are not detailed in the provided research, standard methods for the partial reduction of esters to aldehydes, such as the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures, are commonly employed for such transformations. This approach prevents over-reduction to the alcohol and preserves the integrity of the isoxazole ring.

Esterification Reactions of the Carboxylic Acid Moiety

The parent compound, 3-hydroxy-5-isoxazole carboxylic acid, can be readily converted to its corresponding esters through several standard methods. google.com One of the most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com This reaction is an equilibrium process, and using the alcohol as the solvent can drive the reaction toward the formation of the ester product. masterorganicchemistry.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl derivative, such as an acid chloride. This is achieved by treating 3-hydroxy-5-isoxazole carboxylic acid with a reagent like thionyl chloride (SOCl₂). google.com The resulting 3-hydroxy-5-isoxazole carboxylic acid chloride can then be reacted with an alcohol to yield the desired ester with high efficiency. This two-step process is often preferred when the starting materials are sensitive to the strong acidic conditions of Fischer esterification.

| Method | Reagents | General Conditions | Advantages | Reference |

|---|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄) | Heating in excess alcohol | Simple, uses common reagents | masterorganicchemistry.com |

| Via Acid Chloride | 1. Thionyl Chloride (SOCl₂) 2. Alcohol | 1. Reflux in inert solvent 2. Reaction with alcohol, often with a base | High yield, irreversible, suitable for sensitive substrates | google.com |

Carbon-Carbon Bond Forming Reactions: Homologation

Homologation, or the extension of a carbon chain, can be achieved from Methyl 3-hydroxyisoxazole-5-carboxylate derivatives. A document describes the safe homologation of this scaffold into 3-(3-methoxyisoxazol-5-yl) propanoic acid. doi.org While the specific use of malonate derivatives for a two-carbon homologation is not explicitly detailed in the provided search results, this type of transformation typically follows a well-established synthetic pathway.

The process would likely begin with the protection of the 3-hydroxyl group, followed by the reduction of the methyl ester at the C5 position to the corresponding carbaldehyde, as discussed in section 3.2.2. This aldehyde is a key intermediate for carbon-carbon bond formation. The resulting 3-methoxyisoxazole-5-carbaldehyde could then undergo a Knoevenagel condensation with a malonate derivative, such as diethyl malonate, in the presence of a weak base. This reaction would form a new carbon-carbon double bond. Subsequent reduction of this double bond and hydrolysis of the malonic ester, followed by decarboxylation, would yield the desired two-carbon homologated propanoic acid derivative.

Advanced Chemical Transformations

Recent research has highlighted the critical role of the isoxazole motif in advanced dynamic covalent chemistries. researchgate.net Specifically, isoxazolone-based Michael acceptors have been developed for use in catalyst-free, room-temperature dynamic thia-Michael (tM) reactions. nih.govnih.gov These reactions are significant for creating adaptable materials like dynamic covalent networks and polymers. nih.govuchicago.edu

The key to this chemistry is the strategic design of 3-substituted-4-benzylideneisoxazol-5(4H)-one acceptors. digitellinc.com Upon the reversible addition of a thiol to the exocyclic double bond, the isoxazolone ring undergoes tautomerization to form a highly stable, aromatic 5-hydroxyisoxazole derivative. researchgate.netnih.gov This generation of aromaticity provides a strong thermodynamic driving force, resulting in significantly higher equilibrium constants (Keq) compared to traditional acyclic acceptors. nih.govuchicago.edu Researchers have achieved a wide range of equilibrium constants, from approximately 1,000 to 100,000 M⁻¹, by tuning the electronic properties of substituents on the isoxazole precursor. nih.govnih.gov This tunability allows for precise control over the properties of the resulting dynamic materials. nih.gov

| Acceptor Type | Key Structural Feature | Typical Keq Range (M⁻¹) | Driving Force | Reference |

|---|---|---|---|---|

| Noncyclic Analogues (e.g., Benzalcyanoacetate) | Acyclic structure | ~10 - 1,000 | Electronic effects | nih.gov |

| Isoxazolone-based Acceptors | Formation of aromatic 5-hydroxyisoxazole upon thiol addition | ~1,000 - 100,000 | Aromatization | nih.govnih.gov |

Introducing an amino group to the isoxazole ring of Methyl 3-hydroxyisoxazole-5-carboxylate opens avenues for creating novel derivatives for various applications, including peptidomimetics and pharmaceuticals. google.commdpi.com A well-documented route to synthesize these compounds involves a nitration-reduction sequence. nih.gov

The process begins with the protection of the 3-hydroxyl group as a methyl ether, yielding Methyl 3-methoxyisoxazole-5-carboxylate. nih.gov This intermediate is then subjected to nitration, which typically occurs at the C4 position of the isoxazole ring. Reagents such as a combination of triflic anhydride and tetramethylammonium nitrate can be used to introduce the nitro group, affording Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate. nih.gov

The final step is the reduction of the nitro group to an amine. This can be effectively achieved using reducing agents like iron powder in a mixture of acetic acid and water. nih.gov This sequence provides the target compound, Methyl 4-amino-3-methoxyisoxazole-5-carboxylate, in good yield. nih.govresearchgate.net This amino-isoxazole derivative serves as a valuable building block for further chemical elaboration. nih.gov

Academic Applications in Complex Chemical Synthesis

Role as a Versatile Building Block in Pharmaceutical Development

The inherent reactivity and structural features of the isoxazole (B147169) nucleus in Methyl 5-hydroxyisoxazole-3-carboxylate make it an invaluable intermediate in the synthesis of a diverse range of pharmaceutical agents. Its ability to undergo various chemical transformations allows for the construction of complex molecular frameworks, leading to the development of new drugs with improved efficacy and specificity.

Intermediate for Neuro-Active Compounds (e.g., Analogs of CNS-Active Amino Acids)

While direct synthesis of Central Nervous System (CNS)-active amino acid analogs from this compound is not extensively documented in readily available literature, the broader class of isoxazole derivatives plays a significant role in neuroscience research. The isoxazole scaffold is a key component in several compounds that interact with CNS receptors, such as GABA receptors. The structural similarity of the isoxazole ring to neurotransmitters allows for the design of analogs that can modulate neuronal activity. Research in this area often focuses on leveraging the isoxazole core to create conformationally restricted analogs of amino acids, which can lead to selective receptor binding and novel therapeutic effects for neurological disorders.

Precursor in Anti-Inflammatory Agents Synthesis

The isoxazole moiety is a recognized pharmacophore in the design of anti-inflammatory drugs. A patent in the field describes the synthesis of pyridazin-3(2h)-one derivatives as potent PDE4 inhibitors, which are a target for anti-inflammatory therapies. google.com The synthesis pathway involves a related compound, Ethyl 4-benzoyl-5-hydroxyisoxazole-3-carboxylate, highlighting the utility of the 5-hydroxyisoxazole-3-carboxylate scaffold in constructing molecules with potential anti-inflammatory activity. google.com The isoxazole ring can act as a bioisosteric replacement for other functional groups, enhancing the drug-like properties of the final compound.

Enantioselective Synthesis of Tetracycline (B611298) Antibiotic Precursors

A significant application of isoxazole carboxylate derivatives is in the enantioselective synthesis of precursors for tetracycline antibiotics. A notable study by Myers and Brubaker outlines a practical, enantioselective synthetic route to a key precursor of the tetracycline antibiotics, starting from the isomeric compound methyl 3-hydroxy-5-isoxazolecarboxylate. nih.govnih.gov This process underscores the importance of the isoxazole scaffold in constructing the complex polycyclic framework of tetracyclines. The isoxazole ring serves as a masked β-dicarbonyl equivalent, which is crucial for the subsequent formation of the antibiotic's core structure.

Key Steps in the Synthesis of a Tetracycline Precursor:

| Step | Description | Starting Material | Key Reagents | Product |

| 1 | O-benzylation and reduction | Methyl 3-hydroxy-5-isoxazolecarboxylate | Benzyl bromide, DIBAL-H | 3-benzyloxy-5-isoxazole carboxaldehyde |

| 2 | Enantioselective addition | 3-benzyloxy-5-isoxazole carboxaldehyde | Divinylzinc | Optically enriched (R)-allylic alcohol |

| 3 | Intramolecular Diels-Alder cycloaddition | Further modified allylic alcohol derivative | Heat | Key tetracycline precursor |

This synthetic strategy demonstrates the utility of isoxazole derivatives in providing a stereocontrolled entry into the tetracycline class of antibiotics. nih.govnih.gov

Preparation of Formamidinopiperidine Analogs

The use of this compound in the direct preparation of formamidinopiperidine analogs is not prominently featured in available scientific literature. However, the versatility of the isoxazole ring system in heterocyclic synthesis suggests its potential as a starting material for various nitrogen-containing scaffolds. The synthesis of complex piperidine (B6355638) derivatives often involves the use of versatile building blocks that can introduce specific functionalities, and the isoxazole moiety, with its multiple reaction sites, could theoretically be adapted for such synthetic routes.

Contributions to Agrochemical Development

The isoxazole ring is a common feature in a variety of agrochemicals, where it contributes to the biological activity and stability of the final product.

Use in Formulating Herbicides and Fungicides

Synthesis of Novel Heterocyclic Scaffolds

The isoxazole moiety within this compound is a foundational element for the creation of diverse heterocyclic systems. Its inherent reactivity allows for its transformation into a variety of other molecular frameworks, making it a valuable tool in synthetic organic chemistry.

Detailed research findings indicate its role as a precursor in multi-step synthetic pathways. For instance, it has been employed in the enantioselective synthesis of a crucial precursor for tetracycline antibiotics. chemdad.com This application underscores the compound's utility in constructing complex, biologically relevant molecules. Furthermore, it has been used in the preparation of formamidinopiperidine analogs, which are N-amidinopiperidine compounds. chemdad.com

The compound also serves as a starting material for the synthesis of substituted isoxazoles. In one pathway, Methyl 3-hydroxyisoxazole-5-carboxylate is first methylated to produce methyl 3-methoxyisoxazole-5-carboxylate. nih.gov This intermediate is then subjected to nitration and subsequent reduction to yield Methyl 4-amino-3-methoxyisoxazole-5-carboxylate, a new isoxazole derivative. nih.gov Another synthetic route involves a two-carbon homologation of the initial compound through a sequence of ester reduction, chlorination, and nucleophilic substitution to create 3-(3-methoxyisoxazol-5-yl) propanoic acid, a valuable building block. acs.org The isoxazole ring is a common feature in a variety of pharmacologically relevant compounds, highlighting the importance of these synthetic transformations. ijbpas.comresearchgate.net

Table 1: Synthesis of Heterocyclic Scaffolds from this compound

| Starting Material | Synthetic Target | Application/Significance |

|---|---|---|

| Methyl 3-hydroxy-5-isoxazolecarboxylate | Tetracycline Antibiotic Precursor | Enantioselective synthesis of a key precursor for complex antibiotics. chemdad.com |

| Methyl 3-hydroxy-5-isoxazolecarboxylate | Formamidinopiperidine Analog | Preparation of N-amidinopiperidine compounds. chemdad.com |

| Methyl 3-hydroxy-5-isoxazolecarboxylate | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | Serves as a starting material for creating new, functionalized isoxazole derivatives. nih.gov |

Development of Advanced Materials and Specialty Chemicals

The application of this compound extends beyond pharmaceutical intermediates into the realm of materials science and specialty chemicals. The structural characteristics of the isoxazole ring are leveraged to create novel materials with specific, desirable properties. ingentaconnect.comchemimpex.com

The compound is considered suitable for developing new materials, such as advanced polymers and coatings. chemimpex.com These materials are anticipated to exhibit enhanced durability and greater resistance to environmental factors. chemimpex.com The broader class of isoxazole derivatives has been investigated for a range of applications in material science, including their use as photochromic materials, in the development of liquid crystals, and as components in dye-sensitized solar cells. nih.govingentaconnect.com The stability and reactivity of the isoxazole core make it an attractive component for professionals formulating new and efficient products. chemimpex.com

In addition to materials, this compound and its derivatives are utilized in the formulation of agrochemicals, such as effective herbicides and fungicides, contributing to the field of specialty chemicals aimed at improving agricultural productivity. chemimpex.com

Table 2: Applications in Materials and Specialty Chemicals

| Application Area | Developed Product/Material | Potential Properties/Use |

|---|---|---|

| Advanced Materials | Polymers and Coatings | Enhanced durability and resistance to environmental factors. chemimpex.com |

| Specialty Chemicals | Agrochemicals | Formulation of effective herbicides and fungicides for crop protection. chemimpex.com |

| Material Science | Photochromic Materials | General application of the isoxazole scaffold. nih.govingentaconnect.com |

| Material Science | Liquid Crystals | General application of the isoxazole scaffold. nih.govingentaconnect.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-(3-methoxyisoxazol-5-yl) propanoic acid |

| Methyl 3-hydroxyisoxazole-5-carboxylate |

| Methyl 3-methoxyisoxazole-5-carboxylate |

| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-Resolution NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds. For Methyl 5-hydroxyisoxazole-3-carboxylate, both ¹H and ¹³C NMR would provide definitive information about its chemical environment.

In the ¹H NMR spectrum, one would expect to see distinct signals corresponding to the different protons in the molecule. The hydroxyl proton (-OH) would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The single proton on the isoxazole (B147169) ring (H4) would appear as a singlet, with a chemical shift characteristic of its position on the electron-deficient heterocyclic ring.

The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The carbonyl carbon of the ester group would be the most downfield signal, typically appearing above 160 ppm. The carbons of the isoxazole ring (C3, C4, and C5) would have characteristic shifts influenced by the electronegative oxygen and nitrogen atoms and the attached functional groups. The C5 carbon, bonded to the hydroxyl group, would be significantly shifted downfield. The methoxy carbon would resonate in the typical region for such groups, around 50-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3-COOCH₃ | - | ~160-165 |

| C4-H | ~6.0-6.5 (singlet) | ~95-105 |

| C5-OH | broad singlet (variable) | ~165-175 |

| -COOCH₃ | ~3.9 (singlet, 3H) | ~52-55 |

Mass Spectrometry (MS) Techniques, including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₅NO₄), the calculated exact mass is 143.0219 g/mol .

In a standard electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 143. Subsequent fragmentation would likely involve the loss of the methoxy group (-•OCH₃) to give a fragment at m/z 112, or the loss of the entire methoxycarbonyl group (-•COOCH₃) to yield a fragment corresponding to the 5-hydroxyisoxazole cation.

High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental composition. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing unambiguous confirmation of the molecular formula C₅H₅NO₄.

Table 2: Expected HRMS Data for this compound

| Ion Formula | Calculated m/z |

| [C₅H₅NO₄ + H]⁺ | 144.0291 |

| [C₅H₅NO₄ + Na]⁺ | 166.0111 |

Chromatographic Techniques for Purity and Isolation (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are crucial for assessing the purity of this compound and for its isolation from reaction mixtures. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

A typical method for an analyte like this would involve reverse-phase chromatography. A C18 column would likely be used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to ensure sharp peak shapes. The polarity of the compound, influenced by the hydroxyl and ester groups, would dictate its retention time. Purity would be assessed by the presence of a single, sharp peak in the chromatogram, and the area under the peak would be proportional to its concentration. UPLC, by using smaller stationary phase particles, would offer faster analysis times and higher resolution compared to traditional HPLC.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related isoxazole structures allows for a detailed prediction of its solid-state characteristics.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

The presence of a hydroxyl group (a hydrogen bond donor) and multiple acceptor sites (the isoxazole nitrogen and oxygen, and the carbonyl oxygen of the ester) suggests that this compound would form extensive hydrogen bonding networks in the solid state.

It is highly probable that the hydroxyl group on one molecule would form a strong intermolecular hydrogen bond with the nitrogen atom of the isoxazole ring of a neighboring molecule, as the isoxazole nitrogen is a primary site for hydrogen bond acceptance. This interaction could lead to the formation of chains or dimeric structures. The carbonyl oxygen of the ester group could also act as a hydrogen bond acceptor, potentially leading to more complex, three-dimensional networks. Intramolecular hydrogen bonding between the 5-hydroxy group and the ester's carbonyl oxygen is less likely due to the geometric constraints of the five-membered ring.

Conformational Analysis in Crystalline State

The isoxazole ring itself is planar and aromatic. The primary conformational flexibility in this compound would involve the orientation of the methyl ester group relative to the plane of the isoxazole ring. The crystal packing forces and the aforementioned hydrogen bonding network would dictate the preferred conformation in the solid state. It is expected that the ester group would be nearly coplanar with the isoxazole ring to maximize conjugation and stabilize the crystal lattice. The specific torsion angles between the ring and the substituent would be precisely determined from the crystallographic data.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, primarily employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of isoxazole (B147169) derivatives. While specific studies on Methyl 5-hydroxyisoxazole-3-carboxylate are not extensively documented in publicly available literature, the electronic characteristics can be inferred from computational analyses of the isoxazole ring and related structures.

The isoxazole ring is an electron-deficient heterocycle due to the presence of two electronegative heteroatoms, oxygen and nitrogen. This inherent electronic nature influences its reactivity. Theoretical calculations on various isoxazole derivatives have shown that the distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential are key determinants of their chemical behavior. For this compound, the hydroxyl and carboxylate groups will further modulate this electron distribution.

Key Electronic and Reactivity Parameters (Hypothetical based on related structures):

| Parameter | Predicted Influence on this compound |

| HOMO (Highest Occupied Molecular Orbital) | The energy and localization of the HOMO would indicate the molecule's ability to donate electrons, suggesting sites susceptible to electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The energy and localization of the LUMO would indicate the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack. |

| Electrostatic Potential Map | This would reveal the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, guiding the approach of reagents. The oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom of the isoxazole ring, are expected to be regions of negative potential. |

| Reactivity Indices | Parameters such as chemical hardness, softness, and electrophilicity index, derived from HOMO and LUMO energies, can quantify the overall reactivity of the molecule. |

Quantum chemical calculations can also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which are crucial for the characterization of synthesized compounds.

Mechanistic Investigations of Reaction Pathways

Theoretical studies are pivotal in elucidating the mechanisms of reactions involving isoxazoles. A significant reaction pathway for the formation of the isoxazole ring is the [3+2] cycloaddition of a nitrile oxide with an alkyne. mdpi.comnih.govmdpi.com Computational studies of these reactions help in understanding the regioselectivity and the energy barriers associated with different pathways.

For the derivatization of this compound, mechanistic investigations could explore reactions such as electrophilic substitution on the isoxazole ring or nucleophilic attack at the carbonyl carbon of the ester group. The hydroxyl group can also participate in various reactions, and computational models can predict the most favorable reaction pathways under different conditions.

For instance, theoretical modeling of the reaction between a β-keto ester and hydroxylamine (B1172632) can provide insights into the cyclization and dehydration steps leading to the formation of the 5-hydroxyisoxazole ring. These studies can clarify the role of catalysts and solvent effects on the reaction mechanism and yield.

Tautomeric Equilibria and Isomeric Forms

One of the most significant aspects of 5-hydroxyisoxazoles is their existence in different tautomeric forms. Theoretical studies have been crucial in determining the relative stabilities of these tautomers in both the gas phase and in solution. nih.gov For this compound, several tautomeric forms are possible, including the hydroxy form (enol) and various keto forms.

Computational studies, often combining quantum mechanics with continuum solvation models, can predict the Gibbs free energy of each tautomer, thereby determining their equilibrium populations. nih.gov These calculations have shown that the relative stability of the tautomers can be highly dependent on the solvent environment due to differences in polarity and hydrogen bonding capabilities. In many cases, polar solvents can significantly shift the equilibrium towards one tautomer over another.

Potential Tautomeric Forms of this compound:

| Tautomeric Form | Key Structural Feature | Predicted Relative Stability |

| 5-hydroxy (enol) | A hydroxyl group at the C5 position of the isoxazole ring. | Generally less stable in the gas phase compared to keto forms. |

| Δ⁴-isoxazolin-5-one (keto) | A carbonyl group at the C5 position and a double bond between C3 and C4. | Often a stable tautomer, its prevalence can be influenced by substituents. |

| Δ²-isoxazolin-5-one (keto) | A carbonyl group at the C5 position and a double bond between C4 and N2. | Another possible keto tautomer, with its stability depending on the electronic effects of substituents. |

Understanding the tautomeric preferences is critical as different tautomers can exhibit distinct chemical reactivity and biological activity.

Structure-Activity Relationship (SAR) Derivations for Isoxazole Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design of more potent and selective drug candidates. For isoxazole analogs, SAR studies have been conducted for various biological targets. nih.govresearchgate.net While specific SAR data for this compound is limited, general principles can be derived from studies on related isoxazole-3-carboxylate derivatives.

These studies often involve synthesizing a library of compounds with systematic variations in their structure and evaluating their biological activity. Key structural modifications typically include:

Substituents on the isoxazole ring: The nature, size, and position of substituents can significantly impact activity.

Modifications of the ester group: Converting the methyl ester to other esters, amides, or carboxylic acids can influence potency and pharmacokinetic properties.

Alterations at the 5-position: Replacing the hydroxyl group with other functionalities can probe the importance of this group for biological interactions.

Quantitative Structure-Activity Relationship (QSAR) models are often developed to correlate the structural features of these analogs with their biological activities. nih.govresearchgate.netacs.org These models use molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) to build a mathematical relationship that can predict the activity of unsynthesized compounds.

Molecular Modeling for Predictive Synthesis and Derivatization

Molecular modeling encompasses a range of computational techniques used to predict and rationalize chemical phenomena. nih.gov In the context of this compound, molecular modeling can be a powerful tool for predictive synthesis and the design of novel derivatives. orientjchem.org

Key applications include:

Reaction Prediction: Computational tools can help predict the outcome of chemical reactions, including the feasibility, regioselectivity, and stereoselectivity of synthetic routes to isoxazole derivatives. nih.gov

Virtual Screening: Molecular docking studies can be used to screen virtual libraries of isoxazole analogs against a specific biological target. nih.govresearchgate.netmdpi.com This allows for the prioritization of compounds for synthesis and biological testing.

De Novo Design: Computational algorithms can design novel molecules that are predicted to have high affinity and selectivity for a target protein, using the isoxazole scaffold as a starting point. nih.gov

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of designed molecules, helping to identify candidates with favorable drug-like properties early in the discovery process. frontiersin.org

By integrating these computational approaches, researchers can streamline the process of discovering and developing new isoxazole-based compounds with desired properties, saving time and resources.

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Routes

The synthesis of isoxazole (B147169) derivatives has traditionally relied on methods that can involve harsh conditions, hazardous reagents, or metal catalysts. preprints.orgrsc.org Future research will increasingly prioritize the development of environmentally benign synthetic pathways to Methyl 5-hydroxyisoxazole-3-carboxylate and its derivatives, aligning with the principles of green chemistry.

Key areas of focus will include:

Ultrasound and Microwave-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and reduce energy consumption. preprints.orgnih.govscilit.com Ultrasound-assisted multicomponent reactions, for example, have emerged as powerful tools for sustainable heterocyclic synthesis, often allowing for the use of greener solvents like water. preprints.orgnih.govpreprints.org

Catalyst-Free and Metal-Free Reactions: A significant drawback of metal-catalyzed reactions is the potential for contamination of the final product with toxic metal residues, which is a major concern in pharmaceutical applications. rsc.orgnih.gov Research into metal-free alternatives, such as organocatalysis or catalyst-free thermal cycloadditions, is crucial. rsc.orgorganic-chemistry.org

Flow Chemistry: Photoflow conditions have been successfully applied to the synthesis of the isomeric Methyl 3-hydroxyisoxazole-5-carboxylate, demonstrating a safer and more scalable approach compared to batch processing. acs.orgacs.org Adapting flow chemistry to the synthesis of this compound could offer enhanced control over reaction parameters and improve safety and efficiency.

Use of Benign Solvents: The exploration of water, ethanol, or solvent-free systems will be essential to minimize the environmental impact of synthesis. nih.govmdpi.com

Table 1: Comparison of Synthetic Methodologies for Isoxazoles

| Methodology | Traditional Methods | Green/Sustainable Alternatives |

| Energy Source | Conventional heating (oil baths, heating mantles) | Ultrasound, Microwaves, Photochemistry |

| Catalysts | Often rely on heavy metal catalysts (e.g., Cu(I), Ru(II)) rsc.orgnih.gov | Metal-free, organocatalysts, biocatalysts, recyclable catalysts rsc.orgpreprints.org |

| Solvents | Often use hazardous organic solvents | Water, ethanol, ionic liquids, or solvent-free conditions nih.govmdpi.com |

| Reaction Time | Can be lengthy (many hours to days) preprints.org | Significantly reduced (minutes to a few hours) preprints.org |

| Work-up | Often complex, involving extensive purification | Simplified, with easier product isolation nih.gov |

Exploration of Novel Reactivity and Unconventional Transformations

The inherent chemical properties of the isoxazole ring, particularly the weak N-O bond, make it susceptible to various transformations. rsc.org Future research will delve into unlocking the full synthetic potential of this compound by exploring novel reactions.

Ring-Opening Transformations: The isoxazole nucleus can be considered a masked version of other functional groups like 1,3-dicarbonyls or γ-amino alcohols. ijpcbs.com Investigating selective ring-opening reactions of this compound could provide novel pathways to complex acyclic and heterocyclic structures.

Selective Functionalization: Research into the selective modification of the C-4 position or transformations of the existing hydroxyl and ester groups is a promising avenue. For instance, the hydroxyl group can be converted into other functionalities, and the ester can be modified to amides or other derivatives, creating libraries of new compounds.

Nucleophilic Aromatic Substitution (SNAr): Studies on related 5-nitroisoxazoles have demonstrated their utility in SNAr reactions. nih.gov This suggests that the 5-hydroxy group of this compound could be converted to a better leaving group (e.g., a tosylate or triflate) to enable the introduction of various nucleophiles at this position, thereby creating diverse molecular architectures.

Cycloaddition Reactions: While isoxazoles are often formed via cycloadditions, they can also participate as dienophiles or dipolarophiles in other cycloaddition reactions, leading to the construction of more complex fused heterocyclic systems. mdpi.com

Expanded Utility in Complex Natural Product Synthesis

Isoxazoles are not only found in synthetic drugs but also appear in the structures of various natural products. mdpi.com Their role as versatile synthetic building blocks is well-established. ijpcbs.com this compound, with its multiple functional groups, is an ideal starting point for the synthesis of complex molecular targets. A related compound, Methyl 3-hydroxyisoxazole-5-carboxylate, has been utilized in the synthesis of a key precursor to tetracycline (B611298) antibiotics, highlighting the potential of this structural motif. chemdad.com Future efforts will likely focus on leveraging this compound as a key intermediate in the total synthesis of other biologically active natural products and their analogues.

Integration with Machine Learning for Accelerated Drug and Agrochemical Discovery

Predictive Modeling (QSAR): Machine learning (ML) algorithms can build Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel derivatives of this compound before they are synthesized. youtube.com This allows researchers to prioritize the most promising candidates, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like target binding affinity and low toxicity. astrazeneca.commanning.com

Virtual Screening: Large virtual libraries of compounds derived from this compound can be rapidly screened against biological targets using ML-enhanced docking simulations. mdpi.com This accelerates the identification of potential hits for drug and agrochemical development. frontiersin.orgnih.gov

Table 2: Role of Machine Learning in the Discovery Pipeline

| Discovery Stage | Traditional Approach | Machine Learning-Integrated Approach |

| Hit Identification | High-Throughput Screening (HTS) of large physical compound libraries. | Virtual screening of massive digital libraries; prediction of active compounds. mdpi.com |

| Lead Generation | Manual design of analogues based on initial hits. | De novo design of molecules with desired properties using generative models. astrazeneca.com |

| Lead Optimization | Synthesis and testing of numerous derivatives to improve properties (ADMET). | Predictive modeling of ADMET properties to guide synthetic efforts. nih.gov |

| Time & Cost | Slow, expensive, and resource-intensive. | Accelerated timelines and reduced costs through computational prioritization. manning.com |

Applications in Supramolecular Chemistry and Material Science Innovations

Beyond its biological applications, the structural features of this compound make it an attractive candidate for materials science. Isoxazole-based compounds have found use in fluorescent materials, coordination chemistry, and organic electronics. nih.govpreprints.org

Future research could explore:

Hydrogen-Bonded Assemblies: The hydroxyl group and the ester functionality, along with the ring nitrogen, can act as hydrogen bond donors and acceptors. This makes the molecule a prime candidate for designing self-assembling systems, such as liquid crystals or organogels.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylate group (after hydrolysis) and the heterocyclic nitrogen and oxygen atoms can serve as coordination sites for metal ions. This could enable the construction of novel coordination polymers or MOFs with potential applications in catalysis, gas storage, or sensing.

Functional Polymers: The molecule could be functionalized with a polymerizable group and incorporated into polymers. The inherent properties of the isoxazole ring could impart specific thermal, electronic, or optical characteristics to the resulting materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-hydroxyisoxazole-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid using methanol under acid catalysis (e.g., H₂SO₄). Optimization includes controlling reaction temperature (60–80°C) and monitoring progress via TLC or HPLC. Post-synthesis, neutralization with NaHCO₃ and extraction with ethyl acetate improve purity . For analogs like ethyl esters, similar protocols are employed, with adjustments for steric or electronic effects of substituents .

Q. How should this compound be purified, and what analytical techniques confirm its purity?

- Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol/water mixtures may enhance crystallinity. Analytical confirmation involves:

- HPLC : Purity >95% (as per analogs in and ).

- NMR : Verify absence of ester hydrolysis by comparing δ 3.8–4.0 ppm (methoxy group) and δ 5.5–6.5 ppm (isoxazole protons) .

- Melting Point : Compare with literature values (e.g., analogs in show mp 168–170°C) .

Q. What are the critical storage conditions to maintain the stability of this compound?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation. Desiccants (e.g., silica gel) mitigate moisture-induced decomposition. Stability studies under accelerated conditions (40°C/75% RH) for 4 weeks can validate storage protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Strategies include:

- DSC/TGA : Analyze thermal behavior to identify polymorphs.

- PXRD : Confirm crystalline phase consistency.

- Solvent Recrystallization : Test different solvents (e.g., acetonitrile vs. ethanol) to isolate stable forms .

- Cross-reference with databases like NIST Chemistry WebBook for validated spectral data .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Methodological Answer : Decomposition pathways (e.g., ester hydrolysis) can be minimized by:

- pH Control : Use buffered solutions (pH 6–8) during biological assays.

- Inert Atmospheres : Conduct reactions under nitrogen/argon to limit oxidative side reactions.

- Stabilizers : Add antioxidants (e.g., BHT) in storage solutions .

Q. How can researchers evaluate the biological activity of this compound against targets like MAPK?

- Methodological Answer :

- In Vitro Assays : Use kinase inhibition assays (e.g., ADP-Glo™) with recombinant MAPK isoforms.

- Molecular Docking : Model interactions using software like AutoDock Vina to predict binding affinity to MAPK’s ATP-binding pocket.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the isoxazole ring) to correlate structural features with activity .

Safety and Handling

Q. What personal protective equipment (PPE) is essential when handling this compound?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved N95 masks for dust control.

- Gloves : Nitrile gloves (tested for permeation resistance to esters).

- Eye Protection : Goggles compliant with ANSI Z87.1.

- Lab Coat : Chemical-resistant material .

Q. How should accidental exposure to this compound be managed?

- Methodological Answer :

- Skin Contact : Wash immediately with soap/water for 15 minutes; monitor for irritation (H315/H319 hazards) .

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.

- Spills : Contain with vermiculite/sand, collect in labeled containers, and dispose per local regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.